molecular formula C17H18ClN3OS B2789888 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide CAS No. 450341-21-6

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide

Cat. No.: B2789888
CAS No.: 450341-21-6
M. Wt: 347.86
InChI Key: WQZSBSAFEOLZDC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a chemical compound with the molecular formula C17H18ClN3OS and a molecular weight of 347.86 g/mol This compound is characterized by its unique structure, which includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide can be compared with other similar compounds, such as:

    Pyraclostrobin: A fungicide with a similar pyrazole structure, used in agriculture.

    Methyl [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]carbamate: Another compound with a chlorophenyl-pyrazole core, used in various chemical applications.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in multiple fields.

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms through which it may exert therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is C16H17ClN4O3SC_{16}H_{17}ClN_{4}O_{3}S with a molecular weight of approximately 380.8 g/mol. Its structure features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a cyclopentanecarboxamide moiety. This unique configuration is thought to enhance its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, indicating potential as an antibacterial agent. The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. It appears to inhibit key enzymes involved in cellular processes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Associated with urease-related infections.

The mechanism of action for this compound is believed to involve:

  • Binding to Enzymes : The thieno[3,4-c]pyrazole core may interact with active sites of enzymes, leading to inhibition.
  • Modulation of Signaling Pathways : By affecting enzyme activity, the compound can modulate various signaling pathways critical for cell survival and proliferation.

Study on Antioxidant Activity

A study evaluated the antioxidant potential of various thienopyrazole derivatives, including related compounds. The findings indicated that certain derivatives exhibited strong antioxidant activity with IC50 values comparable to established antioxidants like Trolox (IC50 = 2.30 μM) .

CompoundIC50 (μM)
4a2.07
4b2.25
4c2.29
Trolox2.30

This suggests that modifications in the chemical structure can enhance antioxidant properties.

Antibacterial Screening

In another study focused on synthesized thienopyrazole compounds, several showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong efficacy .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c18-12-5-7-13(8-6-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZSBSAFEOLZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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